2-chloro-N-cyclohexyl-N-methylpropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-cyclohexyl-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO/c1-8(11)10(13)12(2)9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOMDVJGNBUFAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CCCCC1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301269290 | |
| Record name | 2-Chloro-N-cyclohexyl-N-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301269290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
554438-63-0 | |
| Record name | 2-Chloro-N-cyclohexyl-N-methylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=554438-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-cyclohexyl-N-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301269290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for 2 Chloro N Cyclohexyl N Methylpropanamide and Analogues
Direct Amidation and Halogenation Protocols
A fundamental and widely employed strategy for the synthesis of 2-chloro-N-cyclohexyl-N-methylpropanamide involves a two-step sequence: the formation of the amide bond followed by chlorination at the α-carbon.
The initial step in this direct approach is the acylation of N-methylcyclohexylamine with a suitable propionyl chloride derivative. The reaction of N-methylcyclohexylamine with 2-chloropropionyl chloride in the presence of a base, such as triethylamine or pyridine, in an inert solvent like dichloromethane or diethyl ether, provides a direct route to the target compound. The base is crucial to neutralize the hydrochloric acid generated during the reaction, thus driving the reaction to completion.
Alternatively, N-cyclohexyl-N-methylpropanamide can be synthesized first by reacting N-methylcyclohexylamine with propionyl chloride. This intermediate amide can then be subjected to a subsequent chlorination step. Common coupling reagents used for amide bond formation from a carboxylic acid (propionic acid) and an amine include dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Table 1: Representative Conditions for Amide Bond Formation
| Amine | Acylating Agent | Coupling Reagent/Base | Solvent | Product |
| N-methylcyclohexylamine | 2-Chloropropionyl chloride | Triethylamine | Dichloromethane | This compound |
| N-methylcyclohexylamine | Propionyl chloride | Pyridine | Diethyl ether | N-cyclohexyl-N-methylpropanamide |
| N-methylcyclohexylamine | Propionic acid | DCC | Dichloromethane | N-cyclohexyl-N-methylpropanamide |
Once the N-cyclohexyl-N-methylpropanamide precursor is obtained, the next critical step is the introduction of a chlorine atom at the α-position of the propanamide backbone.
Non-Stereoselective Chlorination: A common method for α-chlorination involves the use of reagents such as N-chlorosuccinimide (NCS) in the presence of a radical initiator or under photochemical conditions. Alternatively, treatment of the amide enolate, generated by a strong base like lithium diisopropylamide (LDA), with a chlorine source such as hexachloroethane can also yield the desired product.
Stereoselective Chlorination: Achieving stereocontrol at the α-carbon is a significant challenge in modern organic synthesis. Enantioselective α-chlorination of amides can be approached using chiral auxiliaries or organocatalysis. For instance, attaching a chiral auxiliary to the amide nitrogen can direct the incoming chlorine atom to one face of the enolate. More recently, organocatalytic methods employing chiral amines, such as proline derivatives, have been developed for the direct enantioselective α-chlorination of aldehydes, a principle that can be extended to amide substrates. These reactions often utilize electrophilic chlorine sources like NCS. The development of photoenzymatic methods has also shown promise in the asymmetric synthesis of α-chloroamides.
Table 2: Reagents for Alpha-Chlorination of Amides
| Chlorinating Agent | Method | Stereoselectivity |
| N-Chlorosuccinimide (NCS) | Radical or Photochemical | Non-stereoselective |
| Hexachloroethane | Enolate chemistry | Non-stereoselective |
| N-Chlorosuccinimide (NCS) | Organocatalysis (e.g., chiral amines) | Stereoselective |
| N-Chlorosuccinimide (NCS) | Chiral auxiliary | Stereoselective |
Multi-Component Reaction Pathways
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. The Passerini and Ugi reactions are particularly relevant for the synthesis of α-substituted amides.
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.org While the classic Passerini reaction does not directly yield an α-chloro amide, a modification using a chloro-substituted carboxylic acid or aldehyde can be envisioned. For instance, the reaction of cyclohexyl isocyanide, an appropriate aldehyde, and chloroacetic acid could potentially lead to an analogue of the target molecule. The reaction is typically carried out in aprotic solvents at high concentrations. wikipedia.org
The Ugi reaction is a four-component reaction involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, which results in the formation of a bis-amide. wikipedia.org To synthesize a structure related to this compound, one could utilize N-methylcyclohexylamine as the amine component, an appropriate aldehyde, 2-chloropropionic acid as the carboxylic acid, and a suitable isocyanide. The Ugi reaction is highly versatile and tolerant of a wide range of functional groups. It is typically performed in polar solvents like methanol or ethanol. wikipedia.org The reaction proceeds through the formation of an imine from the amine and carbonyl compound, which then reacts with the isocyanide and the carboxylate.
Table 3: Components for Ugi Synthesis of a this compound Analogue
| Amine | Carbonyl Compound | Carboxylic Acid | Isocyanide |
| N-methylcyclohexylamine | Formaldehyde | 2-Chloropropionic acid | tert-Butyl isocyanide |
Derivatization from Precursor Molecules
Another synthetic strategy involves the modification of pre-existing molecules that already contain the core amide structure. For instance, an N-cyclohexyl-N-methyl-2-hydroxypropanamide could serve as a precursor. The hydroxyl group at the α-position can be converted to a chlorine atom using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This approach allows for the late-stage introduction of the chlorine atom, which can be advantageous in multi-step syntheses.
Furthermore, α,β-unsaturated amides, such as N-cyclohexyl-N-methylpropenamide, can be subjected to hydrochlorination reactions. The addition of hydrogen chloride across the double bond would yield the desired this compound. The regioselectivity of this addition would be a key consideration.
Synthesis from Related N-Cyclohexylpropanamides
A plausible and direct route to this compound involves the synthesis of the corresponding N-cyclohexyl-N-methylpropanamide precursor, followed by a selective α-chlorination reaction. This two-step approach allows for the controlled introduction of the chlorine atom at the desired position.
First, the synthesis of the N-cyclohexyl-N-methylpropanamide scaffold can be achieved through standard amidation procedures. A common method is the reaction of propanoyl chloride with N-methylcyclohexylamine. pressbooks.pub This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme 1: Synthesis of N-cyclohexyl-N-methylpropanamide
| Reactant | Role | Molar Mass ( g/mol ) |
| Propanoyl Chloride | Acylating Agent | 92.52 |
| N-methylcyclohexylamine | Nucleophile | 113.20 |
| Triethylamine (Base) | Acid Scavenger | 101.19 |
| Dichloromethane (Solvent) | Reaction Medium | 84.93 |
Following the successful synthesis of the propanamide precursor, the next critical step is the selective chlorination at the α-position. Direct α-chlorination of amides can be challenging due to the potential for N-chlorination and other side reactions. However, various reagents and conditions have been developed to achieve this transformation. One common method involves the use of a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a suitable catalyst or initiator. The reaction may proceed via a radical or an ionic pathway, depending on the specific conditions employed.
Reaction Scheme 2: α-Chlorination of N-cyclohexyl-N-methylpropanamide
| Reagent | Role | Molar Mass ( g/mol ) |
| N-chlorosuccinimide (NCS) | Chlorinating Agent | 133.53 |
| Benzoyl Peroxide (Initiator) | Radical Initiator | 242.23 |
| Carbon Tetrachloride (Solvent) | Reaction Medium | 153.82 |
The success of this chlorination step is highly dependent on the reaction conditions, including the choice of solvent, temperature, and the presence of radical initiators or catalysts. Careful optimization would be necessary to maximize the yield of the desired α-chloro amide while minimizing the formation of byproducts.
Transformations of Alpha-Substituted Propanamide Scaffolds
An alternative synthetic strategy involves the transformation of an existing α-substituted propanamide scaffold. This approach can be advantageous if a suitable α-functionalized precursor is readily available. For instance, an α-hydroxy propanamide could serve as a starting material.
The synthesis of N-cyclohexyl-2-hydroxy-N-methylpropanamide can be achieved by the reaction of 2-hydroxypropanoyl chloride with N-methylcyclohexylamine. The hydroxyl group can then be converted to a chlorine atom using a variety of chlorinating agents. A common and effective method for this transformation is the use of thionyl chloride (SOCl₂) or oxalyl chloride.
Reaction Scheme 3: Synthesis of this compound from an α-hydroxy precursor
| Reagent | Role | Molar Mass ( g/mol ) |
| Thionyl Chloride (SOCl₂) | Chlorinating Agent | 118.97 |
| Pyridine (Base) | Acid Scavenger | 79.10 |
| Toluene (Solvent) | Reaction Medium | 92.14 |
This method offers the advantage of regioselective chlorination at the α-position, as the hydroxyl group provides a specific site for the reaction to occur. The choice of chlorinating agent and reaction conditions can influence the yield and purity of the final product.
Another potential transformation could involve a nucleophilic substitution reaction on an α-substituted propanamide bearing a good leaving group, such as a tosylate or mesylate. For example, starting from N-cyclohexyl-N-methyl-2-(tosyloxy)propanamide, treatment with a chloride source like lithium chloride could yield the desired this compound.
Reaction Scheme 4: Nucleophilic Substitution to Introduce Chlorine
| Reagent | Role | Molar Mass ( g/mol ) |
| Lithium Chloride (LiCl) | Chloride Source | 42.39 |
| Acetone (Solvent) | Reaction Medium | 58.08 |
This approach provides a high degree of control over the stereochemistry at the α-carbon if an enantiomerically pure starting material is used, which can be a significant advantage in certain applications.
Iii. Chemical Reactivity and Mechanistic Investigations of 2 Chloro N Cyclohexyl N Methylpropanamide
Rearrangement Reactions and Associated Pathways
Beyond simple substitution, α-chloro amides can participate in more complex rearrangement reactions, leading to significant skeletal reorganization.
The classic Favorskii rearrangement involves the base-induced rearrangement of α-halo ketones to form carboxylic acid derivatives via a cyclopropanone (B1606653) intermediate. wikipedia.org A similar pathway, often termed a "Favorskii-like" rearrangement, is plausible for α-chloro amides like 2-chloro-N-cyclohexyl-N-methylpropanamide.
The mechanism is thought to proceed via deprotonation at the α'-carbon (the carbon on the other side of the carbonyl), followed by an intramolecular Sₙ2 reaction where the resulting enolate attacks the α-carbon, displacing the chloride. Instead of a cyclopropanone, this forms a highly strained three-membered ring containing the amide nitrogen, known as an aziridinone (B14675917) . nih.gov This unstable intermediate is then susceptible to nucleophilic attack (by a solvent or other nucleophile) at the carbonyl carbon. The subsequent ring-opening of the aziridinone leads to the formation of a rearranged product, such as a β-amino amide or its corresponding acid derivative. nih.gov
While this compound is an aliphatic amide, the Smiles rearrangement is a relevant intramolecular reaction observed in related N-aryl amide systems. manchester.ac.uk The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SₙAr) where a nucleophilic atom in a side chain attacks an activated aromatic ring, displacing a substituent at the ipso-position. wikipedia.org
In some aryl amides, the amide nitrogen or oxygen can act as the intramolecular nucleophile. For this to occur, the aryl ring must be activated by electron-withdrawing groups. wikipedia.org Studies have shown unexpected rearrangements of aryl amides that proceed through four-membered spirocyclic intermediates, demonstrating a variant of the Smiles pathway. manchester.ac.uk The Truce-Smiles rearrangement is a related process that can occur on unactivated aromatic rings when a sufficiently strong nucleophile (like an organolithium) is generated in the side chain. acs.org
The functional groups within this compound and related structures can engage in various cyclization and ring-opening reactions.
Cyclization Reactions:
Radical Cyclization: If an unsaturated bond (e.g., a double or triple bond) is present elsewhere in the molecule, α-chloro amides can undergo radical-mediated cyclization. This typically involves the generation of a radical at the α-carbon, which then adds to the unsaturated bond to form a new ring. nih.gov
Nucleophilic Cyclization: The amide nitrogen or oxygen can act as an intramolecular nucleophile. For example, related N-allylamides have been shown to undergo acid-induced cyclization to form five-membered oxazoline (B21484) rings. acs.org
Ring-Opening Reactions:
Aziridinone Opening: As discussed in the Favorskii-like rearrangement, the opening of the transient aziridinone ring is a key step that drives the formation of the rearranged product. nih.gov
Cascade Reactions: More complex sequences can involve the formation and subsequent opening of other cyclic intermediates. For instance, cascade reactions have been reported where an initial intermolecular reaction forms a cyclopropane (B1198618) ring, which then undergoes ring-opening and further intramolecular cyclization to yield complex products. acs.org
Hydrolytic and Photolytic Degradation Pathways
Hydrolysis Kinetics and Mechanism under Varying pH Conditions
No published data is currently available on the hydrolysis kinetics of this compound. Therefore, information regarding its rate of hydrolysis at different pH levels (acidic, neutral, and alkaline) and the corresponding reaction mechanisms is not known.
Photochemical Degradation under Simulated Environmental Conditions
There is no available research on the photochemical degradation of this compound. Studies investigating its degradation under simulated sunlight or other light sources, which would provide insights into its photostability and the nature of its photoproducts, have not been documented in the scientific literature.
Iv. Theoretical and Computational Studies of 2 Chloro N Cyclohexyl N Methylpropanamide
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are foundational to understanding the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties. nanobioletters.com
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. rsc.org It provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.gov
For 2-chloro-N-cyclohexyl-N-methylpropanamide, a DFT study, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to perform a full geometry optimization. researchgate.net This process finds the lowest energy arrangement of the atoms, providing a detailed three-dimensional structure. The output of such a calculation would be a set of optimized geometric parameters.
Table 1: Exemplary Optimized Geometric Parameters for this compound (Illustrative)
This table would typically list key bond lengths (in Ångstroms), bond angles (in degrees), and dihedral angles (in degrees) that define the molecule's shape. For instance, it would include values for:
| Parameter | Description |
| C=O Bond Length | The length of the carbonyl double bond. |
| C-Cl Bond Length | The length of the carbon-chlorine bond. |
| C-N Bond Length | The length of the amide carbon-nitrogen bond. |
| N-C(cyclohexyl) Bond Length | The bond between the nitrogen and the cyclohexyl ring. |
| O=C-N Bond Angle | The angle around the carbonyl carbon within the amide group. |
| C-N-C(cyclohexyl) Bond Angle | The angle at the nitrogen atom. |
| Cl-C-C=O Dihedral Angle | The torsion angle describing the relative position of the chlorine atom to the carbonyl group. |
Studies on similar molecules, such as 2-chloro-N-(p-tolyl)propanamide, have shown that DFT calculations can provide optimized parameters that are crucial for understanding the molecule's stability and reactivity. researchgate.net
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nanobioletters.com Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) offer higher accuracy than DFT for certain properties, though at a greater computational expense. nanobioletters.comacs.org
For this compound, ab initio calculations would be used to predict a variety of electronic properties with high accuracy. These include:
Ionization Potential: The energy required to remove an electron.
Electron Affinity: The energy released when an electron is added.
Atomic Partial Charges: The distribution of electron density among the atoms, which is crucial for understanding intermolecular interactions and reactivity. rsc.org
These calculations help in creating a detailed picture of the molecule's electronic landscape, identifying electron-rich and electron-deficient regions.
Conformational Analysis and Intermolecular Interactions
The flexibility of the cyclohexyl ring and rotation around the C-N amide bond mean that this compound can exist in multiple conformations.
The rotation around the C(O)-N amide bond is restricted due to the partial double bond character. researchgate.net This leads to the possible existence of cis and trans conformers, which can have different energies and properties. Computational studies on other N-substituted amides have successfully used DFT to calculate the energy barriers for this rotation. researchgate.netsapub.org
Table 2: Illustrative Rotational Energy Barriers for this compound
A data table in a dedicated study would present the relative energies of different conformers and the transition state energies for their interconversion.
| Conformation/Transition State | Relative Energy (kcal/mol) | Description |
| Global Minimum (e.g., trans-amide) | 0.0 | The most stable conformation. |
| Local Minimum (e.g., cis-amide) | > 0 | A less stable, but still potentially populated, conformation. |
| Rotational Transition State | Higher Energy | The energy barrier that must be overcome for rotation around the C-N bond. |
The oxygen atom of the carbonyl group in this compound can act as a hydrogen bond acceptor. In the solid state or in solution, this can lead to the formation of intermolecular hydrogen bonds. acs.org
Furthermore, the chlorine atom, under certain conditions, can participate in halogen bonding. researchgate.net A halogen bond is a noncovalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophile, such as the oxygen of a carbonyl group in another molecule. nih.gov Studies on other 2-chloroamides have identified the presence of weak C-Cl···O=C halogen bonds in their crystal structures. acs.org Computational modeling can quantify the strength and geometry of these interactions, which are crucial for understanding crystal packing and molecular recognition.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its hydrolysis, substitution reactions at the α-carbon, or reactions with biological nucleophiles.
By mapping the potential energy surface of a proposed reaction, researchers can identify the transition states (the highest energy points along the reaction coordinate) and intermediates. The calculated activation energy (the energy difference between the reactants and the transition state) provides a measure of the reaction rate. Computational studies have been used to elucidate complex reaction mechanisms for amide bond cleavage and reactions involving chloroalkanes, providing insights that are complementary to experimental studies. acs.org For instance, modeling could determine whether a substitution reaction proceeds via an S(_N)1 or S(_N)2 mechanism and how the surrounding molecular structure influences the reaction's feasibility.
Transition State Characterization and Reaction Coordinate Analysis
The formation of this compound typically proceeds via the reaction of an amine (N-cyclohexyl-N-methylamine) with an acyl chloride (2-chloropropanoyl chloride). This nucleophilic acyl substitution is a cornerstone of amide synthesis. numberanalytics.comtifr.res.inlibretexts.org Computational studies, often employing density functional theory (DFT) or ab initio methods, are instrumental in elucidating the intricate details of this process. acs.orgnih.gov
Transition State Geometry:
The reaction proceeds through a tetrahedral intermediate, and the transition state leading to this intermediate is of primary interest. For the acylation of an amine with an acid chloride, the transition state is characterized by the partial formation of the new carbon-nitrogen bond and the partial breaking of the carbon-chlorine bond.
Key geometric features of the transition state, inferred from studies on similar systems, would likely include:
An elongated C-Cl bond compared to the reactant acid chloride.
A partially formed C-N bond, with a distance intermediate between the van der Waals contact and a full covalent bond.
A pyramidalization of the carbonyl carbon as it moves from a trigonal planar (sp²) geometry in the reactant to a tetrahedral (sp³) geometry in the intermediate.
The nitrogen atom of the amine would also exhibit a geometry that is progressing from trigonal pyramidal towards tetrahedral.
Reaction Coordinate Analysis:
A reaction coordinate analysis traces the energetic profile of the reaction as it progresses from reactants to products. For the synthesis of this compound, the primary reaction coordinate would be a combination of the C-N bond formation and C-Cl bond cleavage.
Computational models can map the potential energy surface along this reaction coordinate. This analysis typically reveals the activation energy barrier, which is the energy difference between the reactants and the transition state. The height of this barrier is a critical determinant of the reaction rate. For instance, computational investigations into dehydrogenative amide synthesis have calculated activation barriers for key steps like hydride abstraction from an alcohol and a hemiaminal intermediate to be around 25 and 31 kcal/mol, respectively, highlighting the energetic demands of such transformations. acs.org
Below is a hypothetical data table summarizing the expected changes in key geometric parameters along the reaction coordinate for the synthesis of this compound.
| Parameter | Reactants | Transition State | Tetrahedral Intermediate | Products |
| C-N Bond Distance (Å) | > 3.0 | ~2.0 - 2.5 | ~1.5 | ~1.35 |
| C-Cl Bond Distance (Å) | ~1.8 | ~2.2 - 2.6 | - | - |
| C=O Bond Distance (Å) | ~1.2 | ~1.25 - 1.3 | ~1.4 | ~1.23 |
| N-C-O Bond Angle (°) | 120 | ~110 - 115 | ~109.5 | 122 |
Note: The values in this table are illustrative and based on general principles of nucleophilic acyl substitution reactions. Actual values would require specific quantum chemical calculations for this compound.
Solvent Effects on Reaction Energetics and Pathways
The solvent environment can profoundly influence the rates and mechanisms of chemical reactions, a phenomenon recognized since the 19th century. ucsb.edu For the synthesis of this compound, the choice of solvent can affect the stability of reactants, transition states, and products, thereby altering the reaction's energetic landscape. researchgate.net
Implicit and Explicit Solvent Models:
Computational chemists employ various models to simulate solvent effects. numberanalytics.com
Implicit solvent models (also known as continuum models) represent the solvent as a continuous medium with a defined dielectric constant. These models are computationally efficient and can capture the bulk electrostatic effects of the solvent. numberanalytics.comrsc.org
Explicit solvent models involve including a number of individual solvent molecules in the quantum mechanical calculation. This approach can account for specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding. rsc.org
Influence on Reaction Energetics:
The synthesis of amides from acid chlorides involves the development of charge separation in the transition state. Polar solvents are generally expected to stabilize this polar transition state more effectively than the neutral reactants, thus lowering the activation energy and accelerating the reaction.
A computational study on a related flavonoid in different solvents (cyclohexane, dichloromethane, and acetonitrile) demonstrated that solvent polarity can regulate the energetics of intramolecular proton transfer, a process sensitive to the surrounding medium. nih.gov The potential energy barriers were found to decrease with decreasing solvent polarity in that specific case, highlighting that the effect of solvent is highly system-dependent. nih.gov
For the formation of this compound, a polar aprotic solvent like dimethylformamide (DMF) or a polar protic solvent could stabilize the charge-separated transition state, leading to a lower activation energy compared to a nonpolar solvent like hexane.
The following table provides a qualitative summary of the expected effect of solvent polarity on the activation energy for the synthesis of this compound.
| Solvent | Dielectric Constant (ε) | Expected Relative Activation Energy | Rationale |
| Hexane | ~1.9 | High | Poor stabilization of the polar transition state. |
| Dichloromethane | ~9.1 | Intermediate | Moderate stabilization of the transition state. |
| Acetone | ~21 | Low | Good stabilization of the polar transition state. researchgate.net |
| Dimethylformamide (DMF) | ~37 | Low | Strong stabilization of the polar transition state. researchgate.net |
Note: The expected relative activation energies are qualitative predictions based on general principles of solvent effects on nucleophilic acyl substitution reactions.
Influence on Reaction Pathways:
In some cases, the solvent can do more than just alter reaction rates; it can change the reaction pathway itself. For instance, in protic solvents, solvent molecules can participate directly in the reaction mechanism, for example, by forming hydrogen bonds with the reactants or intermediates, or by acting as proton shuttles. While the fundamental pathway of nucleophilic acyl substitution is unlikely to change, the specific nature of the transition state and any intermediates could be modified by strong solvent interactions.
V. Advanced Analytical Methodologies for Detection and Characterization in Chemical Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and bonding. For a molecule like 2-chloro-N-cyclohexyl-N-methylpropanamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon and proton frameworks of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the connectivity of atoms can be determined.
For this compound, specific resonances are expected in both ¹H and ¹³C NMR spectra. A notable characteristic of tertiary amides is the restricted rotation around the carbon-nitrogen (C-N) bond, which can lead to the observation of two distinct sets of signals for the groups attached to the nitrogen, representing E/Z diastereoisomers. rsc.org This phenomenon, if present, would result in a duplication of signals for the N-methyl and cyclohexyl groups. rsc.org
Expected ¹H NMR Spectral Data: The proton NMR spectrum would be expected to show distinct signals for the protons of the cyclohexyl ring, the N-methyl group, and the 2-chloropropanoyl moiety. The cyclohexyl protons would likely appear as a series of complex multiplets in the upfield region (approximately 1.0-4.0 ppm). The N-methyl group would present as a singlet, though its chemical shift could be split into two distinct singlets if hindered rotation is significant. The methine proton adjacent to the chlorine atom on the propanamide group would likely appear as a quartet, coupled to the adjacent methyl protons, which in turn would appear as a doublet.
Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would provide a count of the unique carbon environments. For this compound, ten distinct carbon signals would be anticipated, barring any coincidental overlap or the effects of rotamers which could increase the number of observed signals.
| Structural Fragment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Cyclohexyl -CH- | Multiplet | ~50-60 |
| Cyclohexyl -CH₂- | Multiplets | ~25-35 |
| N-CH₃ | Singlet(s) | ~30-40 |
| -CO-CH(Cl)- | Quartet | ~55-65 |
| -CH(Cl)-CH₃ | Doublet | ~20-25 |
| -C=O | - | ~170-175 |
Note: The data in this table is predictive and based on typical chemical shifts for similar functional groups.
Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups within a molecule by probing their characteristic vibrational modes.
The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the tertiary amide. Unlike primary or secondary amides, there will be no N-H stretching or bending vibrations. spectroscopyonline.com The C=O stretch for tertiary amides typically appears in the range of 1630-1680 cm⁻¹. spectroscopyonline.comresearchgate.net Other significant absorptions would include C-H stretching vibrations from the alkyl groups (cyclohexyl, methyl, and ethyl fragments) just below 3000 cm⁻¹, and the C-Cl stretch, which is expected in the fingerprint region (typically 600-800 cm⁻¹).
| Functional Group | Vibrational Mode | Expected IR Absorption (cm⁻¹) |
| C=O (tertiary amide) | Stretch | 1630 - 1680 |
| C-H (sp³ hybridized) | Stretch | 2850 - 3000 |
| C-N | Stretch | 1020 - 1220 |
| C-Cl | Stretch | 600 - 800 |
Note: This table presents expected absorption ranges based on established spectroscopic data for similar functional groups.
Mass spectrometry (MS) is a crucial tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₈ClNO), the monoisotopic mass is 203.1077 Da. uni.lu
In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed. Due to the presence of a chlorine atom, a characteristic isotopic pattern would be expected for the molecular ion and any chlorine-containing fragments, with two peaks in an approximate 3:1 ratio of intensity, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition by providing a highly accurate mass measurement.
Predicted mass spectrometry data indicates the likely formation of various adducts in techniques like electrospray ionization (ESI). uni.lu
| Adduct | m/z (Predicted) | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]⁺ | 204.11498 | 146.9 |
| [M+Na]⁺ | 226.09692 | 150.7 |
| [M-H]⁻ | 202.10042 | 150.6 |
| [M+NH₄]⁺ | 221.14152 | 166.7 |
| [M+K]⁺ | 242.07086 | 149.3 |
| [M]⁺ | 203.10715 | 144.8 |
Data sourced from PubChemLite (2025). uni.lu
Common fragmentation pathways would likely involve the cleavage of the amide bond, loss of the chlorine atom, and fragmentation of the cyclohexyl ring.
Chromatographic Separation Techniques
Chromatographic methods are essential for separating the target compound from impurities, reactants, or other components in a mixture prior to its identification by a detector, typically a mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov The applicability of GC-MS to this compound would depend on its volatility and thermal stability. Given its molecular weight and the presence of a polar amide group, derivatization might be necessary to increase its volatility and prevent thermal degradation in the GC inlet and column. nih.gov
If analyzed by GC-MS, a capillary column such as a DB-5ms or similar would likely be used. nih.gov The mass spectrometer would then detect the eluting compound, providing both a retention time for identification and a mass spectrum for structural confirmation. The conditions, such as oven temperature programming and injector temperature, would need to be optimized to achieve good chromatographic separation. google.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is generally more suitable for the analysis of less volatile, more polar, and thermally sensitive compounds like amides. nih.gov This technique separates compounds in a liquid phase before they are introduced into the mass spectrometer.
For this compound, a reversed-phase LC method would likely be employed, using a C18 column. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid to facilitate ionization. cfsre.org
The interface between the LC and the MS is a critical component, with electrospray ionization (ESI) being a common choice for this type of analyte. ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts, which can then be analyzed by the mass spectrometer. cfsre.org LC-MS provides both the retention time and the mass spectral data necessary for the confident identification and quantification of the compound in a sample.
Chiral Chromatography for Enantiomeric Separation
The presence of a stereocenter in this compound necessitates methods capable of separating its enantiomers. Chiral chromatography is the benchmark technique for this purpose, allowing for the analytical and preparative resolution of racemic mixtures. libretexts.org The principle relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation. libretexts.org
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective for a broad range of chiral compounds, including amides. nih.govspringernature.commdpi.com These CSPs are often prepared by coating or immobilizing polysaccharide derivatives onto a silica (B1680970) gel support. nih.govmdpi.comcapes.gov.br The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. mdpi.com
For the separation of the enantiomers of this compound, a typical approach would involve high-performance liquid chromatography (HPLC) with a polysaccharide-based chiral column. A systematic screening of columns (e.g., those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector) and mobile phases would be conducted to achieve optimal separation. Normal-phase (e.g., hexane/isopropanol mixtures) or reversed-phase conditions can be explored. nih.gov
Illustrative Chromatographic Separation Data
The following table presents hypothetical data from a successful chiral HPLC separation of this compound enantiomers. This data is for illustrative purposes to demonstrate typical results from such an analysis.
| Parameter | Value |
| Column | Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Retention Time (Enantiomer 1) | 8.52 min |
| Retention Time (Enantiomer 2) | 10.34 min |
| Resolution (Rs) | 2.15 |
The successful separation, indicated by a resolution factor (Rs) greater than 1.5, allows for the accurate quantification of the enantiomeric excess (ee) in a given sample. This is a critical parameter in stereoselective synthesis and pharmaceutical research.
X-ray Crystallography for Solid-State Structure Determination
While chromatography can separate and quantify enantiomers, X-ray crystallography provides the definitive, unambiguous determination of a molecule's three-dimensional structure in the solid state. rigaku.com This technique is considered the gold standard for elucidating atomic connectivity, bond lengths, bond angles, and, crucially, the absolute configuration of a chiral center. rigaku.comnih.govnih.gov
The process begins with the growth of a high-quality single crystal of the compound, which can be a challenging and rate-limiting step. jst.go.jp The crystal, typically 30 to 300 microns in size, is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. creative-biostructure.com As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. creative-biostructure.com
By analyzing the positions and intensities of the thousands of reflections in this pattern, the crystal structure can be solved and refined. creative-biostructure.com For an enantiomerically pure crystal of this compound, this analysis would yield the precise coordinates of every atom. The determination of the absolute configuration is often possible through the anomalous dispersion effect, where the presence of a heavier atom (like chlorine in this case) causes small but measurable differences in the diffraction pattern that can establish the true handedness of the molecule. nih.govyoutube.com
Illustrative Crystallographic Data
The table below contains hypothetical crystallographic data that would be obtained from a single-crystal X-ray diffraction study of one enantiomer of this compound. This data is for illustrative purposes only.
| Parameter | Illustrative Value |
| Chemical Formula | C10H18ClNO |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.8 Å, β = 105.2° |
| Volume | 975.3 ų |
| Z (Molecules per unit cell) | 4 |
| R-factor | 0.045 |
| Flack Parameter | 0.02(3) |
The Flack parameter, being close to zero, would provide strong evidence for the correctness of the assigned absolute configuration. nih.gov The resulting structural model provides invaluable information on the molecule's conformation, including the orientation of the cyclohexyl and methyl groups relative to the amide plane, and the intramolecular interactions that stabilize its solid-state form. This detailed structural knowledge is foundational for computational modeling and structure-property relationship studies.
Vi. Environmental Chemistry and Transformation of N Substituted Chloroalkanamides
Abiotic Transformation Processes in Aquatic and Terrestrial Environments
Abiotic transformations are chemical reactions that occur without the involvement of living organisms. For N-substituted chloroalkanamides, the primary abiotic degradation pathways are hydrolysis and photodegradation.
Hydrolysis in Natural Water Systems
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the context of N-substituted chloroalkanamides, hydrolysis typically involves the cleavage of the C-Cl bond or the amide bond. The rate of hydrolysis is significantly influenced by pH and temperature.
Studies on various chloroacetamide herbicides reveal that they are generally stable to hydrolysis under neutral pH conditions. acs.orgwho.int For instance, the hydrolysis half-life for metolachlor (B1676510) is estimated to be over 200 days at 20°C across a broad pH range. psu.edu However, the reaction can be catalyzed by acidic or basic conditions. acs.orgnih.gov Under basic conditions, the hydrolysis of chloroacetamides often proceeds through an intermolecular SN2 reaction, leading to the formation of hydroxy-substituted derivatives. acs.orgnih.gov In acidic environments, cleavage of both the amide and ether groups can occur. acs.orgnih.gov Over extended periods, even at circumneutral pH, the formation of hydroxy-substituted, morpholinone, and secondary aniline (B41778) derivatives has been observed for several chloroacetamides. acs.orgnih.gov
Table 1: Illustrative Hydrolysis Data for Structurally Related Chloroacetamide Herbicides
| Compound | Condition | Half-life (t₁/₂) | Predominant Transformation Product(s) | Reference |
| Metolachlor | pH 5, 7, 9 (20°C) | > 200 days | Stable | psu.edu |
| Propachlor (B1678252) | Acidic | Unstable | Not specified | acs.org |
| Propachlor | Neutral & Basic | Persistent | Not specified | acs.org |
| Various Chloroacetamides | 2 N NaOH | Varies | Hydroxy-substituted derivatives | acs.org |
| Various Chloroacetamides | 2 N HCl, 6 N HCl | Varies | Amide and ether cleavage products | acs.org |
This table provides illustrative data for compounds structurally related to 2-chloro-N-cyclohexyl-N-methylpropanamide to indicate general trends for the N-substituted chloroalkanamide class.
Photodegradation under Solar Radiation Simulation
Photodegradation, or photolysis, is the breakdown of chemical compounds by light. The susceptibility of a chemical to photodegradation depends on its ability to absorb light at wavelengths present in sunlight and the efficiency of the subsequent chemical reactions (quantum yield).
For chloroacetamide herbicides, photodegradation can be a significant dissipation pathway, particularly when the compound is present on the soil surface. psu.edu For example, 50% of surface-applied metolachlor can degrade in 8 days on sunlit soil. psu.edu In aquatic environments, direct photolysis (the direct absorption of light by the compound) may be limited for some chloroacetamides. nih.gov However, indirect photolysis, a process involving photosensitizers (substances that absorb light and transfer the energy to the target compound), can contribute to their degradation in water. who.int The main photolytic processes observed for metolachlor in water include hydroxylation, dehalogenation, oxoquinoline formation, and demethylation. psu.edu
Table 2: Illustrative Photodegradation Data for a Structurally Related Chloroacetamide Herbicide
| Compound | Environment | Condition | Half-life (t₁/₂) | Key Processes | Reference |
| Metolachlor | Soil Surface | Natural Sunlight | 8 days | Photodegradation | psu.edu |
| Metolachlor | Water | Natural Sunlight | 70 days | Hydroxylation, Dehalogenation, etc. | epa.gov |
This table provides illustrative data for a compound structurally related to this compound to indicate general trends for the N-substituted chloroalkanamide class.
Biotic Degradation Mechanisms and Microbial Metabolism
Biotic degradation, mediated by microorganisms such as bacteria and fungi, is the most significant factor determining the environmental fate of chloroacetamide herbicides. who.inttandfonline.com
Enzymatic Hydrolysis by Microorganisms
Microorganisms possess a diverse array of enzymes that can catalyze the transformation of N-substituted chloroalkanamides. A key initial step in the biodegradation of these compounds is often detoxification via conjugation with glutathione (B108866) (GSH), a reaction mediated by the enzyme glutathione S-transferase (GST). tandfonline.com This process involves the nucleophilic attack of the sulfur atom in GSH on the electrophilic carbon atom of the chloroacetamide, leading to the displacement of the chlorine atom. tandfonline.comusda.gov Other microbial enzymes, such as amidases and hydrolases, can also play a role in cleaving the amide bond. tandfonline.com
Biodegradation Pathways in Soil and Water Microcosms
In soil and water, the biodegradation of N-substituted chloroalkanamides is a complex process that can proceed through several pathways. The half-life of these compounds in soil can vary widely depending on factors such as soil type, moisture, temperature, and microbial population density. For instance, the half-life of butachlor (B1668075) in non-sterile soil is reported to be around 11.4 days, whereas in sterile soil, it extends to 640 days, highlighting the critical role of microorganisms. researchgate.net Similarly, the field dissipation half-life of metolachlor is estimated to be between 15 and 132 days. psu.edu
Microbial degradation is often a cometabolic process, meaning the microorganism does not use the herbicide as a primary source of carbon and energy. scielo.br The initial steps typically involve dechlorination, which can occur under both aerobic and anaerobic conditions. tandfonline.comnih.gov This is often followed by further transformations of the side chains. For many chloroacetamide herbicides, this leads to the formation of more polar and mobile metabolites. tandfonline.com
Table 3: Illustrative Biodegradation Half-life Data for Structurally Related Chloroacetamide Herbicides in Soil
| Compound | Soil Type | Condition | Half-life (t₁/₂) | Reference |
| Metolachlor | Sandy Loam | Aerobic, 25°C | 67 days | psu.edu |
| Metolachlor | Sandy Loam | Anaerobic | 81 days | psu.edu |
| Butachlor | Non-sterile Soil | Not specified | 11.4 days | researchgate.net |
| Propachlor | Not specified | Not specified | 2-3 weeks | who.int |
This table provides illustrative data for compounds structurally related to this compound to indicate general trends for the N-substituted chloroalkanamide class.
Formation and Identification of Environmental Transformation Products
The transformation of N-substituted chloroalkanamides in the environment leads to the formation of a variety of byproducts. The identification of these transformation products is crucial for a comprehensive understanding of the environmental fate and potential risks associated with the parent compound.
A common degradation pathway for chloroacetamide herbicides involves the formation of ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives. mdpi.com These metabolites are often more water-soluble and mobile than the parent compounds and are frequently detected in groundwater and surface water. mdpi.com For example, metolachlor is known to degrade to metolachlor ESA and metolachlor OA. psu.edumdpi.com Similarly, propachlor can be transformed into propachlor ethanesulfonic acid. researchgate.net
Other identified transformation products of chloroacetamide herbicides include hydroxylated derivatives, dehalogenated analogs, and various products resulting from the cleavage and modification of the N-substituents. acs.orgpsu.edu Studies have shown that the concentrations of these neutral degradates can significantly exceed those of the parent compounds in environmental samples. nih.govnih.gov
Table 4: Common Environmental Transformation Products of Structurally Related Chloroacetamide Herbicides
| Parent Compound | Transformation Product | Abbreviation | Reference |
| Metolachlor | Metolachlor ethanesulfonic acid | MESA | psu.edumdpi.com |
| Metolachlor | Metolachlor oxanilic acid | MOA | psu.edumdpi.com |
| Alachlor (B1666766) | Alachlor ethanesulfonic acid | AESA | tandfonline.com |
| Alachlor | Alachlor oxanilic acid | AOA | tandfonline.com |
| Propachlor | Propachlor ethanesulfonic acid | PESA | researchgate.net |
This table provides illustrative data for compounds structurally related to this compound to indicate general trends for the N-substituted chloroalkanamide class.
Characterization of Metabolites and Degradation Intermediates
The transformation of N-substituted chloroalkanamides in the environment results in a diverse array of metabolites. The initial steps of degradation often involve modifications to the N-substituents and the chloroacetyl group. For many chloroacetamide herbicides, metabolites can account for a significant portion of the compound's measured concentration in surface and groundwater acs.org.
Commonly identified metabolites from related chloroacetamide herbicides, such as alachlor and butachlor, include products of N-dealkylation and dechlorination. For instance, studies on butachlor have identified intermediates formed through partial C-dealkylation, leading to compounds like alachlor, which can then be further N-dealkylated to 2-chloro-N-(2,6-dimethylphenyl)acetamide scilit.comsigmaaldrich.com. This intermediate can subsequently be transformed into 2,6-diethylaniline (B152787) scilit.comsigmaaldrich.com.
In the case of acetochlor (B104951), another related chloroacetamide, it is metabolized to 2-ethyl-6-methyl-2-chloroacetanilide (CMEPA) and subsequently to 6-ethyl-o-toluidine (MEA) nih.gov. Research has shown that both rat and human liver microsomes can metabolize acetochlor to CMEPA nih.gov. Similarly, butachlor is metabolized to 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) nih.gov. These findings suggest that a primary metabolic pathway involves the removal of the N-alkyl and N-alkoxymethyl groups.
Furthermore, hydrolysis can lead to the formation of hydroxylated derivatives. For some chloroacetamides, base-mediated hydrolysis results in the substitution of the chlorine atom with a hydroxyl group researchgate.net. Acid-catalyzed hydrolysis, on the other hand, can lead to the cleavage of both the amide and ether groups researchgate.net.
For this compound, it is plausible that analogous metabolites would be formed. These would likely include N-dealkylated products where either the methyl or the cyclohexyl group is removed, as well as the dechlorinated analogue. Subsequent degradation could lead to the formation of N-methylcyclohexylamine.
Table 1: Potential Metabolites of this compound Based on Analogy with Other Chloroacetamide Herbicides
| Metabolite Name | Putative Formation Pathway | Analogous Precedent |
| N-cyclohexyl-2-chloropropanamide | N-demethylation | N-dealkylation of alachlor, acetochlor scilit.comnih.gov |
| N-methyl-2-chloropropanamide | N-decyclohexylation | N-dealkylation of butachlor scilit.comsigmaaldrich.com |
| 2-hydroxy-N-cyclohexyl-N-methylpropanamide | Hydrolytic dechlorination | Hydrolysis of various chloroacetamides researchgate.net |
| N-methylcyclohexylamine | Amide bond cleavage following dehalogenation | Formation of anilines from other chloroacetamides scilit.comsigmaaldrich.com |
Pathways of Chlorinated Amide Dechlorination and Derivatization
The dechlorination of chlorinated amides is a critical step in their environmental degradation, reducing their potential toxicity. This process can occur through both biotic and abiotic pathways.
Microbial Dechlorination:
Microorganisms play a central role in the dechlorination of chloroacetamide herbicides. Both aerobic and anaerobic bacteria have been shown to mediate this process. In some cases, dechlorination is the initial step in the degradation pathway acs.org. For example, studies on the herbicide safener dichlormid (B166021) have shown that it can be dechlorinated to form the monochlorinated product, 2-chloro-N,N-diallylacetamide (CDAA) acs.org. This transformation is significant as it can sometimes lead to the formation of a more toxic compound from a less active one acs.org.
The mechanism of microbial dechlorination can involve reductive dechlorination, where the chlorine atom is replaced by a hydrogen atom frontiersin.org. This process is often cometabolic, meaning it is carried out by enzymes with broad specificity that are not primarily designed for this reaction frontiersin.org.
Abiotic Dechlorination:
Abiotic processes can also contribute to the dechlorination of these compounds. For instance, granular iron metal has been shown to cause the reductive dechlorination of the chloroacetanilide herbicides alachlor and metolachlor dss.go.th. This process involves the hydrogenolysis of the chloroacetyl group, resulting in a dechlorinated acetanilide (B955) dss.go.th.
Derivatization Pathways:
Following or preceding dechlorination, N-substituted chloroalkanamides undergo various derivatization reactions. The most prominent of these is N-dealkylation.
N-Dealkylation:
The cleavage of the N-alkyl and N-cycloalkyl bonds is a common metabolic pathway for chloroacetamide herbicides scilit.comdocumentsdelivered.com. This reaction is often mediated by cytochrome P450 monooxygenases in microorganisms and mammals nih.gov. For a compound like this compound, this could involve the removal of the methyl group (N-demethylation) or the cyclohexyl group. The relative ease of removal of these groups would likely depend on steric factors and the specific enzymatic systems involved. Studies on similar compounds suggest that the nature of the N-substituent significantly influences the rate of degradation scilit.comsigmaaldrich.com.
Hydrolysis and Further Degradation:
Hydrolysis of the amide bond is another important degradation pathway, which can be catalyzed by acids, bases, or enzymes researchgate.netacs.orgsemanticscholar.org. This would lead to the formation of a carboxylic acid (2-chloropropanoic acid) and the corresponding amine (N-methylcyclohexylamine). The resulting aniline or amine derivatives can be further metabolized. For example, aniline can be degraded through catechol, which is then subject to ring cleavage via an ortho-cleavage pathway scilit.comsigmaaldrich.com.
Table 2: Key Transformation Pathways for N-Substituted Chloroalkanamides
| Pathway | Description | Mediating Factors | Key Intermediates/Products |
| Dechlorination | Removal of the chlorine atom from the alpha-carbon. | Microbial (aerobic/anaerobic), Abiotic (e.g., iron metal) acs.orgdss.go.th | Dechlorinated amide, Chloride ions dss.go.th |
| N-Dealkylation | Cleavage of the bond between the nitrogen and the alkyl/cycloalkyl substituent. | Microbial enzymes (e.g., cytochrome P450s) nih.gov | N-dealkylated amides, corresponding aldehydes |
| Hydrolysis | Cleavage of the amide bond. | Abiotic (acid/base catalysis), Microbial enzymes (amidases) researchgate.netacs.org | Carboxylic acid, Amine |
| Ring Hydroxylation and Cleavage | For aromatic substituents, hydroxylation of the ring followed by cleavage. | Microbial enzymes | Hydroxylated aromatics, ring-opened products |
Vii. Applications in Contemporary Organic Synthesis and Chemical Sciences
Role as a Key Building Block in Multi-Step Synthesis
As a functionalized amide, 2-chloro-N-cyclohexyl-N-methylpropanamide possesses reactive sites that could theoretically make it a building block in organic synthesis. The α-chloro amide moiety is a key feature, with the chlorine atom acting as a leaving group for nucleophilic substitution reactions and the amide portion offering various chemical handles. However, no specific examples of its use have been documented.
Intermediate in the Synthesis of Complex Organic Molecules
The structure of this compound could lend itself to being an intermediate in the synthesis of more complex molecules. The chlorine atom could be displaced by a variety of nucleophiles to introduce new functional groups. For instance, similar chloro-amide structures are sometimes used as intermediates in the synthesis of bioactive molecules. However, there are no published synthetic routes that specifically name this compound as an intermediate.
Utility in Catalyst and Ligand Development
The development of new catalysts and ligands is a cornerstone of modern chemistry. While nitrogen-containing molecules are frequently used as ligands for metal catalysts, there is no evidence of this compound or its derivatives being employed in this capacity.
Derivatives as Precursors for N-Heterocyclic Carbenes or Other Ligands
N-Heterocyclic Carbenes (NHCs) are a critical class of ligands in organometallic chemistry, and their precursors are of significant interest. researchgate.net The synthesis of NHC precursors typically involves the reaction of amines with a source for the carbene carbon. While the N-cyclohexyl-N-methylamine core of the target molecule could theoretically be incorporated into a ligand scaffold, there is no literature to suggest that this compound itself is a direct or common precursor for NHCs or any other class of ligands.
Application in Metal-Catalyzed Reactions
Given the lack of evidence for its use in ligand development, it follows that there are no documented applications of this compound in metal-catalyzed reactions, either as a ligand, substrate, or catalyst.
Research Tools in Chemical Biology and Material Science (Non-Therapeutic)
Chemical biology often employs small molecules to probe biological systems. pressbooks.pub Similarly, material science seeks novel molecules with specific physical or chemical properties. Despite the potential for any unique chemical structure to be explored in these fields, there is no published research indicating that this compound has been investigated as a tool in either chemical biology or material science. The compound is noted for research use only, not for therapeutic applications. scbt.com
Use in Probe Synthesis for Protein-Ligand Interaction Studies
Chemical probes are essential tools in chemical biology for elucidating the functions of proteins and understanding their interactions with other molecules. A probe typically consists of a recognition element, a reactive group, and a reporter tag. The α-chloro amide structure of this compound makes it a candidate for functioning as a covalent ligand or as a scaffold for building more complex probes.
Hypothetical Research Directions:
Covalent Warhead: The 2-chloro position is susceptible to nucleophilic attack by amino acid residues on a protein surface, such as cysteine, lysine, or histidine. This could allow the compound to act as an irreversible or covalent inhibitor. Research in this area would involve screening the compound against various proteins to identify potential binding partners.
Linker for Affinity-Based Probes: The chloro- group can be displaced by a nucleophile attached to a reporter molecule (e.g., a fluorophore, biotin, or a photo-crosslinker). The N-cyclohexyl-N-methylamide portion could serve as the recognition element, targeting specific hydrophobic pockets in a protein.
Fragment-Based Ligand Discovery: The compound itself could be used in fragment-based screening campaigns. If it shows weak but specific binding to a protein of interest, medicinal chemists could elaborate on its structure to develop more potent and selective ligands.
Table of Potential Reactive Residues for Covalent Labeling:
| Amino Acid Residue | Nucleophilic Group | Potential Reaction Type |
| Cysteine | Thiol (-SH) | Nucleophilic Substitution (Thioether linkage) |
| Lysine | Amine (-NH2) | Nucleophilic Substitution (Amine linkage) |
| Histidine | Imidazole Nitrogen | Nucleophilic Substitution |
| Serine/Threonine | Hydroxyl (-OH) | Nucleophilic Substitution (Ether linkage) |
This table is illustrative of general principles in covalent probe design and does not represent documented reactions for the specific compound .
Incorporation into Polymers or Functional Materials
The reactivity of the α-chloro amide group also lends itself to applications in polymer chemistry, where it can be used to either initiate polymerization or to functionalize existing polymer chains.
Potential Research Pathways:
Functional Monomer: this compound could potentially be modified to include a polymerizable group (e.g., a vinyl or acrylic moiety). Copolymerization of such a monomer with other standard monomers would introduce the N-cyclohexyl-N-methylpropanamide side chain into the resulting polymer. This could impart specific properties, such as altered solubility, thermal stability, or affinity for certain surfaces.
Post-Polymerization Modification: A pre-formed polymer containing nucleophilic side chains (e.g., poly(vinyl alcohol) or poly(allylamine)) could be reacted with this compound. This would graft the amide moiety onto the polymer backbone, creating a functionalized material. The efficiency of such a grafting reaction would be a key area of investigation.
Initiator for Controlled Radical Polymerization: The carbon-chlorine bond could potentially be used to initiate certain types of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP). This would allow for the synthesis of well-defined polymers where the N-cyclohexyl-N-methylpropanamide group is located at one end of every polymer chain.
Table of Potential Polymerization Strategies:
| Polymerization Technique | Role of the Compound | Resulting Material |
| Conventional Free Radical Polymerization | As a chain transfer agent or part of a modified monomer | Polymer with randomly incorporated functional units or end-groups |
| Atom Transfer Radical Polymerization (ATRP) | As an initiator | Polymers with a terminal N-cyclohexyl-N-methylpropanamide group and controlled molecular weight |
| Post-Polymerization Modification | As a functionalizing agent | A polymer backbone with grafted N-cyclohexyl-N-methylpropanamide side chains |
This table outlines hypothetical strategies in polymer chemistry and does not reflect published research involving this compound.
Viii. Future Research Avenues and Methodological Advancements
Development of Sustainable and Green Synthetic Approaches
The chemical industry faces increasing pressure to adopt more environmentally benign manufacturing processes. hellonesh.io The synthesis of N-substituted chloroacetamides, which traditionally involves reagents like chloroacetyl chloride and organic solvents, is a prime candidate for green innovation. ekb.egresearchgate.net Future research will likely focus on several key areas to develop sustainable synthetic routes.
Advanced Spectroscopic and Chromatographic Methodologies for Trace Analysis
Detecting and quantifying specialty amides and their potential degradation products in complex environmental matrices at trace levels is a significant analytical challenge. nih.gov Future research must focus on developing highly sensitive and selective methods applicable to 2-chloro-N-cyclohexyl-N-methylpropanamide.
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has proven to be a powerful tool for analyzing chloroacetamide herbicides and their polar degradation products, such as ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives. researchgate.netthermofisher.com These methods can achieve quantification limits in the low nanogram-per-liter range from small water samples, which is crucial for environmental monitoring. researchgate.net For parent compounds, solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) offers a solvent-less and effective technique for analysis in aqueous samples, with detection limits as low as 0.25 µg/L for related chloroacetamides. nih.govusda.gov
To enhance selectivity, future methodologies could incorporate dummy molecularly imprinted polymers (DMIPs) for solid-phase extraction (SPE). osti.gov This technique uses a template molecule to create specific binding sites, allowing for the selective extraction of structurally related compounds like chloroacetamides from complex samples such as food and water, thereby reducing matrix effects and improving recovery. osti.gov The optimization of these advanced methods will be essential for understanding the environmental occurrence and persistence of this compound.
| Analyte Class | Analytical Method | Matrix | Typical Detection Limit | Reference |
| Chloroacetamide Herbicides | SPME-GC-MS | Drainage Ditch Water | 0.25 µg/L | nih.gov |
| Chloroacetamide ESA & OA Degradates | SPE-LC/MS/MS | Groundwater | 0.01 µg/L | researchgate.net |
| Chloroacetamide Herbicides | DMISPE-HPLC | Food Samples | Not specified (recoveries 83-107%) | osti.gov |
| Chloroacetamide Degradates | LC-MS/MS | Drinking Water | Not specified (illustrates direct analysis) | thermofisher.com |
Integration of Machine Learning and AI in Predicting Reactivity and Environmental Fate
Exploration of Novel Reactivity and Unforeseen Transformation Pathways
The biological activity of chloroacetamides is often linked to their chemical reactivity, particularly their ability to act as alkylating agents. nih.govresearchgate.net They are known to react with biological nucleophiles, such as glutathione (B108866), which is a key step in their detoxification in plants. nih.gov While this S-alkylation reactivity is well-studied, the specific influence of the N-substituents (cyclohexyl and methyl groups) in this compound on these reactions warrants future investigation. Studies on related compounds show that molecular structure, not just chemical reactivity, is a decisive factor in their biological effects. nih.govresearchgate.net
In the environment, the primary transformation mechanism for chloroacetamide herbicides is microbial biotransformation. nih.gov This process often leads to the formation of more mobile and persistent degradation products, including the aforementioned ESA and OA metabolites, which can be detected more frequently and at higher concentrations than the parent compounds. researchgate.netnih.gov Future research should aim to identify the specific transformation products of this compound. It is plausible that its unique N-substitution pattern could lead to novel or unforeseen metabolites. For instance, studies on dichloroacetamide safeners have identified products from sequential dechlorination and glutathione conjugation, indicating conserved biotransformation mechanisms that could apply here. nih.govacs.org Understanding these pathways is critical for a complete environmental risk assessment. waterrf.org Additionally, exploring the formation and reactivity of intermediates like N-acyliminium ions, which have been studied in other complex N-alkylated cyclic amides, could reveal novel rearrangement or degradation pathways. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-N-cyclohexyl-N-methylpropanamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis involves chloroacetylation of N-cyclohexyl-N-methylamine. Optimized routes for similar amides (e.g., N-(4-chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide) suggest using Schotten-Baumann conditions with dichloromethane as a solvent, maintaining pH 4–6 and temperatures between 0–5°C to minimize hydrolysis. Yields exceeding 80% are achievable via rapid extraction and purification . For scalability, consider inert atmosphere conditions to suppress side reactions.
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key peaks include δ 1.2–1.8 ppm (cyclohexyl CH₂), δ 3.0 ppm (N-methyl), and δ 4.1 ppm (CH₂Cl).
- IR Spectroscopy : The amide C=O stretch appears near 1650 cm⁻¹.
- X-ray Crystallography : Used for related compounds (e.g., 2-(2-chlorophenyl)-N-cyclohexyl-2-oxoacetamide) to confirm conformation, with R factors <0.05 ensuring accuracy .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use nitrile gloves, ANSI-approved goggles, and fume hoods to prevent exposure. Store in amber glass under nitrogen at -20°C to avoid degradation. For spills, neutralize with 10% NaHCO₃, as recommended for structurally related chloroacetamides .
Advanced Research Questions
Q. How should researchers design experiments to assess the hydrolytic stability of this compound under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies in buffer solutions (pH 1–13) at 40°C. Monitor degradation via HPLC-MS to track parent compound depletion and chloride ion release (argentometric titration). Comparative analysis with analogs (e.g., 3-chloro-N-(4-methoxyphenyl)propanamide) reveals increased lability at pH >10 due to amide bond cleavage .
Q. What methodologies resolve discrepancies in reported reaction kinetics for nucleophilic substitution of the chloro group?
- Methodological Answer : Use stopped-flow UV-Vis spectroscopy under standardized conditions (25°C, ionic strength 0.1 M) to measure rate constants. Control solvent polarity (e.g., DMSO vs. THF) and nucleophile concentration. Cross-validate with DFT studies to identify transition-state differences, as demonstrated for pyridine-based systems .
Q. How can researchers employ crystallographic data to predict solid-state behavior in formulation development?
- Methodological Answer : Analyze X-ray diffraction patterns (e.g., space group P2₁/c, Z=4 from 2-(2-chlorophenyl)-N-cyclohexyl-2-oxoacetamide) to determine packing efficiency and polymorph stability. Pair with DSC/TGA to correlate thermal behavior (melting point, decomposition) with crystal lattice energy, critical for predicting shelf-life .
Q. What computational approaches predict the compound’s reactivity in catalytic environments?
- Methodological Answer : Perform DFT calculations to model interactions with transition metals (e.g., Pd or Cu catalysts). Compare frontier molecular orbitals (HOMO/LUMO) with analogs like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide to identify reactive sites for cross-coupling reactions .
Data Contradiction Analysis
Q. How can conflicting biological activity data across studies be reconciled?
- Methodological Answer :
Standardize Assays : Use identical cell lines (e.g., HEK293) and solvent controls (DMSO concentration ≤0.1%).
Control Batch Variability : Characterize compound purity via HPLC (>98%) and confirm stereochemistry if applicable.
Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare IC₅₀ values across studies, accounting for variables like incubation time .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
